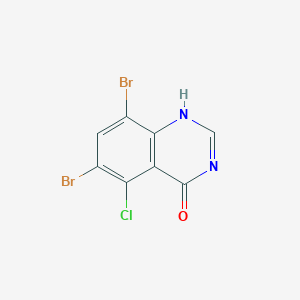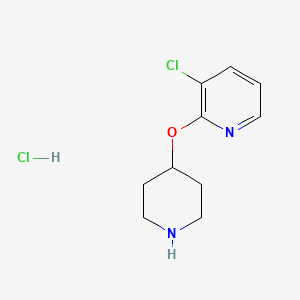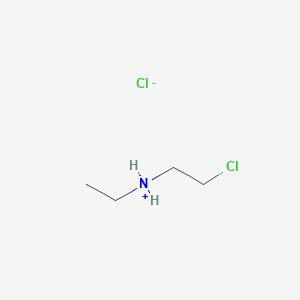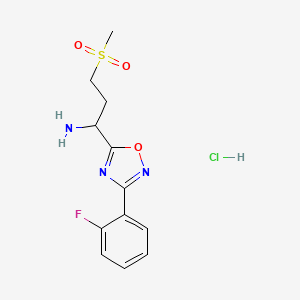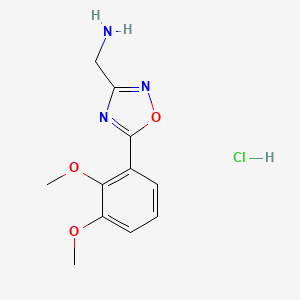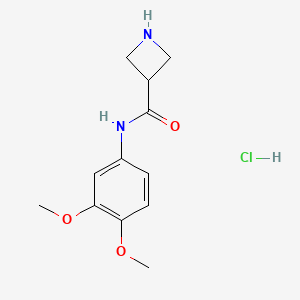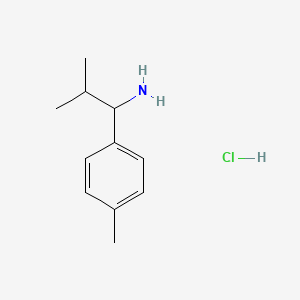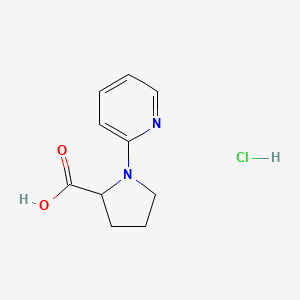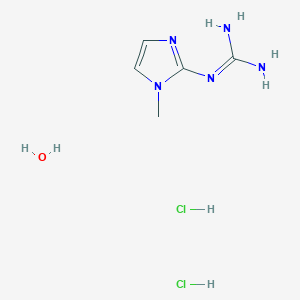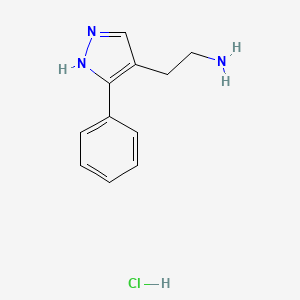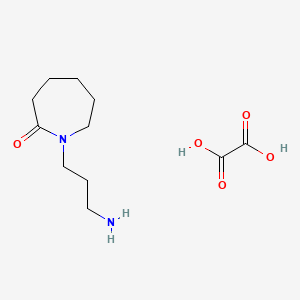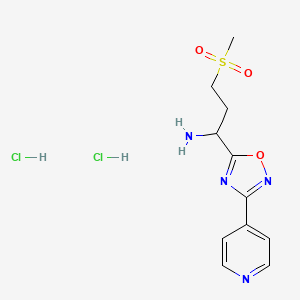
3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a complex chemical structure that includes a methylsulfonyl group, a pyridinyl ring, and an oxadiazolyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride typically involves multi-step organic reactions. Key steps may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridinyl group and the methylsulfonyl moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and solvents used.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The pyridinyl ring and other aromatic moieties may be involved in reduction reactions under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like ammonia or primary amines.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfone derivatives, while reduction can lead to amine derivatives. Substitution reactions can introduce various functional groups, altering the compound's properties.
Scientific Research Applications
3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride has a broad range of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities and potential therapeutic uses.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets. It may bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism involves complex interactions at the molecular level, which are the subject of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride stands out due to its unique combination of functional groups:
Similar Compounds: 4-(Methylsulfonyl)-1-(pyridin-3-yl)propan-1-amine, 2-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-triazol-5-yl)propan-1-amine.
Uniqueness: The presence of both the oxadiazolyl moiety and the methylsulfonyl group in conjunction with a pyridinyl ring gives it distinct properties and reactivity patterns, making it valuable for specific scientific investigations.
This compound continues to be a subject of interest in various fields, highlighting the importance of understanding its preparation, reactions, and applications for future research and development.
Properties
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.2ClH/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8;;/h2-3,5-6,9H,4,7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBJHVXNXCPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
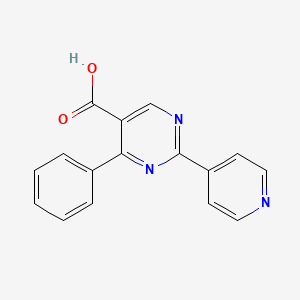
![N-[(hydroxyamino)-(4-nitrophenyl)methylidene]acetamide](/img/structure/B8018042.png)
